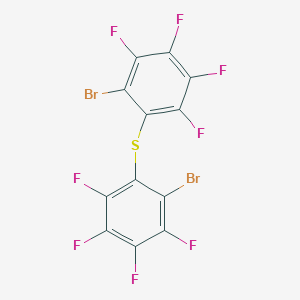
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is an organosulfur compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with a sulfide linkage connecting two such rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromotetrafluorophenyl)sulfide typically involves the reaction of 2-bromotetrafluorobenzene with sulfur sources under specific conditions. One common method includes the use of a thiol-free one-pot approach, where benzyl bromides react with potassium thioacetate (PTA) and Oxone® to yield the desired sulfide . This method is advantageous due to its compatibility with various functional groups and the absence of unpleasant thiol odors.
Industrial Production Methods
Industrial production of bis(2-bromotetrafluorophenyl)sulfide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfide linkage can be oxidized to sulfoxides or sulfones, and reduced back to sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydrosulfide or potassium thiolates are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or Oxone® are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include various substituted phenyl sulfides.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the reduced sulfide.
Aplicaciones Científicas De Investigación
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide has several applications in scientific research:
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of bis(2-bromotetrafluorophenyl)sulfide involves its interaction with molecular targets through its bromine and fluorine atoms, which can form halogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The sulfide linkage also plays a crucial role in its chemical behavior, enabling it to participate in redox reactions and act as a ligand in coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-bromoethyl)sulfide: Similar in structure but with ethyl groups instead of tetrafluorophenyl groups.
Bis(stearoyl)sulfide: Used as a sulfur precursor in quantum dot synthesis.
Bis(2,2,2-trifluoroethyl)phosphonate: Used in the synthesis of phosphonates.
Uniqueness
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions and high chemical stability.
Propiedades
Número CAS |
17728-68-6 |
|---|---|
Fórmula molecular |
C12Br2F8S |
Peso molecular |
487.99 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22 |
Clave InChI |
IANYUMGYGQRWKT-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
SMILES canónico |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Sinónimos |
Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















